

A Comparative Sensory Analysis of Citronellyl Isobutyrate and Related Flavor Compounds

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Compound of Interest

Compound Name: Citronellyl isobutyrate

Cat. No.: B1585542

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In the realm of flavor and fragrance chemistry, esters derived from citronellol are prized for their complex fruity and floral characteristics. This guide provides a detailed comparative sensory analysis of **Citronellyl isobutyrate** against structurally related flavor compounds. The information presented herein, supported by experimental data and established sensory analysis protocols, is intended for researchers, scientists, and drug development professionals engaged in the evaluation and application of flavor compounds.

Quantitative Sensory Data

The following table summarizes the key sensory attributes of **Citronellyl isobutyrate** and related compounds. The data is compiled from various sources and provides a comparative overview of their odor profiles and, where available, odor thresholds. Odor thresholds are a critical measure of a compound's potency and its potential impact in a flavor or fragrance formulation.

Compound	CAS Number	Molecular Formula	Odor Profile	Odor Threshold (ppm in water)
Citronellyl Isobutyrate	97-89-2	C ₁₄ H ₂₆ O ₂	Sweet, fruity, floral, geranium, tropical, citrus, green, waxy[1][2]	Not available
Citronellyl Acetate	150-84-5	C ₁₂ H ₂₂ O ₂	Fresh, rosy, fruity[3]	Not available
Citronellyl Hexanoate	10580-25-3	C ₁₆ H ₃₀ O ₂	Floral and fruity[4]	Not available
Geranyl Isobutyrate	2345-26-8	C ₁₄ H ₂₄ O ₂	Sweet, fruity, apple, waxy[5]	Not available
Isobutyl Isobutyrate	97-85-8	C ₈ H ₁₆ O ₂	Fruity	0.075[6]

Note: Directly comparable, quantitative sensory panel data for all listed esters under the same experimental conditions is not readily available in the public domain. Odor thresholds can vary significantly based on the medium (e.g., water, air) and the sensory methodology employed.

Experimental Protocols

To ensure reliable and reproducible sensory data, standardized experimental methodologies are essential. The following are detailed protocols for two widely used techniques in flavor analysis: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[7]

1. Panelist Selection and Training:

- Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.
- Conduct screening tests to assess their ability to discriminate between different tastes, aromas, and intensities.
- Train the selected panelists over several sessions to develop a common descriptive language (lexicon) for the flavor compounds being tested. This involves presenting reference standards for various aroma and taste attributes.

2. Lexicon Development:

- Present the panelists with a range of the flavor compounds to be evaluated.
- In an open discussion format, panelists generate descriptive terms for the aroma, flavor, and mouthfeel characteristics of each compound.
- The panel leader guides the discussion to reach a consensus on the most appropriate and non-redundant descriptors. Reference standards are used to anchor these descriptors.

3. Sample Preparation and Presentation:

- Prepare solutions of the flavor compounds in a neutral solvent (e.g., deodorized water or mineral oil) at concentrations that are clearly perceivable but not overwhelming.
- Present the samples to the panelists in a sequential monadic order, with the presentation order randomized for each panelist to minimize bias.^[7]
- Samples should be served in coded, identical containers to prevent identification.

4. Sensory Evaluation:

- Conduct the evaluation in individual sensory booths equipped with controlled lighting and ventilation to minimize distractions.^[7]
- Panelists rate the intensity of each descriptor for each sample on an unstructured line scale (typically 15 cm), anchored with "low" and "high" at the ends.
- A palate cleanser (e.g., unsalted crackers, room temperature water) should be provided for use between samples.

5. Data Analysis:

- Convert the intensity ratings from the line scales to numerical data.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.

- Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample.^[8]

1. Sample Preparation:

- Prepare a solution of the flavor compound in a suitable volatile solvent (e.g., dichloromethane).
- For complex mixtures, an extraction step (e.g., solvent extraction, solid-phase microextraction) may be necessary to isolate the volatile fraction.

2. GC-MS/O Analysis:

- Inject the sample into a gas chromatograph equipped with a column suitable for separating volatile compounds.
- The effluent from the GC column is split into two paths: one leading to a mass spectrometer (MS) for chemical identification and the other to an olfactometry port for sensory detection.^[8]
- A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port and records the retention time, duration, and description of any detected odors.
- Humidified air is typically mixed with the effluent at the sniffing port to prevent nasal dehydration.

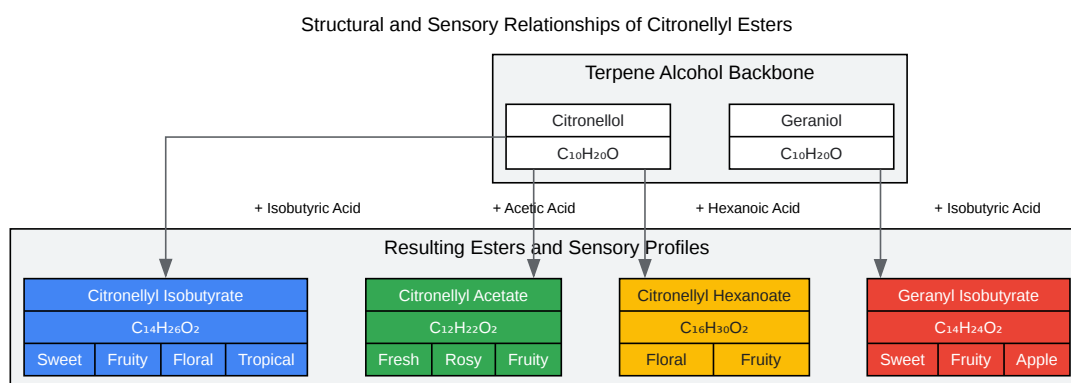
3. Data Collection and Analysis:

- The data from the MS detector provides the chemical identity of the compounds eluting at specific retention times.
- The olfactometry data provides information on which of these compounds are odor-active and their sensory characteristics.
- Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detected provides a measure of the odor potency (Flavor Dilution factor).
- The results are often presented as an aromagram, which is a plot of odor intensity or detection frequency versus retention time.

Visualizations

Structural and Sensory Relationships

The following diagram illustrates the structural similarities and the corresponding sensory profiles of **Citronellyl isobutyrate** and related ester compounds. All compounds share a common citronellol or geraniol backbone, with variations in the ester group influencing their final aroma characteristics.



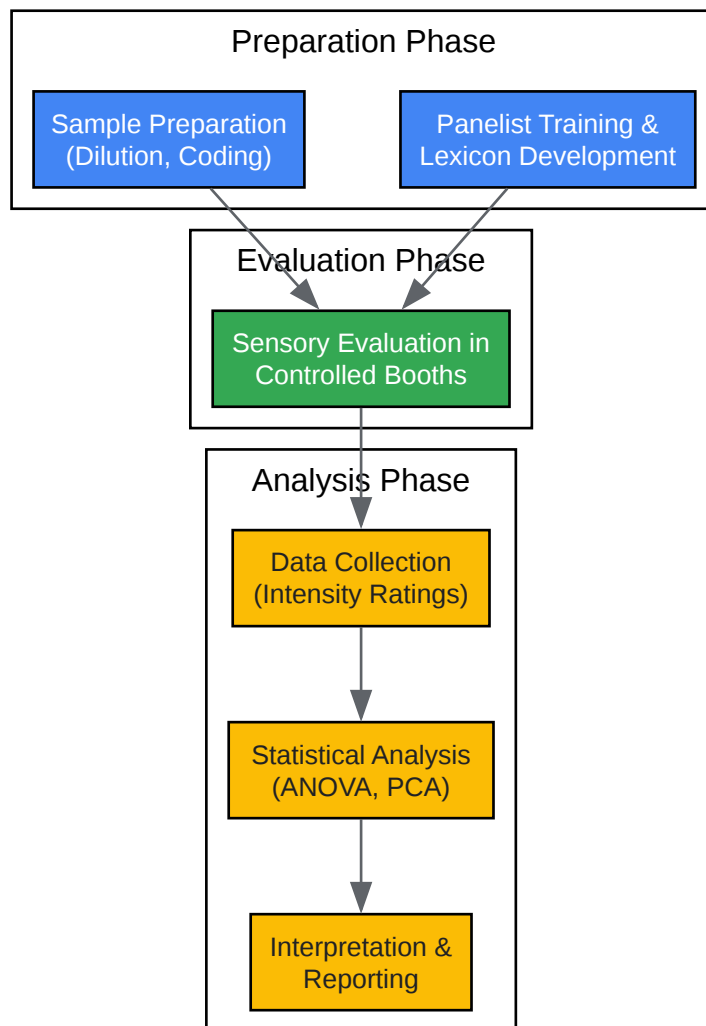
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Caption: Structural relationships and sensory profiles of selected esters.

Sensory Analysis Experimental Workflow

The diagram below outlines the key stages of a typical sensory analysis experiment, from the initial preparation of samples through to the final statistical analysis and interpretation of the results.

General Workflow for Sensory Analysis



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Caption: A typical workflow for conducting sensory analysis experiments.

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